molecular formula C8H15BrO2Zn B8711400 Zinc,bromo(6-ethoxy-6-oxohexyl)-

Zinc,bromo(6-ethoxy-6-oxohexyl)-

Cat. No.: B8711400
M. Wt: 288.5 g/mol
InChI Key: ZISDBYYELZLQGH-UHFFFAOYSA-M
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Description

Zinc,bromo(6-ethoxy-6-oxohexyl)- (CAS: 312693-01-9; ChemSpider ID: 28595590) is an organozinc compound with the molecular formula C₈H₁₅BrO₂Zn and an average molecular mass of 288.500 g/mol . Structurally, it consists of a zinc atom coordinated to a bromo group and a 6-ethoxy-6-oxohexyl chain, forming a cationic zinc(1+) complex paired with a bromide counterion. This compound is typically synthesized via reactions involving activated zinc powder and α-bromo esters under controlled conditions (e.g., temperatures below 20 °C in acetic acid or hydrochloric acid) to optimize yield and purity . It is commonly used as a reagent in organometallic coupling reactions due to its stability in tetrahydrofuran (THF) solutions .

Properties

Molecular Formula

C8H15BrO2Zn

Molecular Weight

288.5 g/mol

IUPAC Name

zinc;ethyl hexanoate;bromide

InChI

InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ZISDBYYELZLQGH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Reactivity Comparisons

Zinc,bromo(6-ethoxy-6-oxohexohexyl)- shares functional similarities with α-bromo esters and organometallic reagents but differs in metal coordination and substituent effects. Key comparisons include:

Compound Name Molecular Formula Key Features Reactivity/Applications References
Zinc,bromo(6-ethoxy-6-oxohexyl)- C₈H₁₅BrO₂Zn Aliphatic zinc-bromo complex with ethoxy-ester chain; stable in THF. Organozinc couplings, nucleophilic alkylation.
α-Bromo alkanoic 1-ethoxyethyl esters (PI-1 to PI-4) Varies (e.g., C₁₁H₁₉BrO₃) Non-metallic α-bromo esters with acetal-protected carbonyl groups. Precursors for heterocycle synthesis (e.g., quinolines).
3-(6-Bromohexyloxy)chromenone (Compound 6) C₁₉H₂₁BrO₄ Bromohexyloxy side chain attached to a chromenone core. Antiproliferative agents (HeLa cell studies).
Tributyltin hydride C₁₂H₂₈Sn Tin-based radical initiator; no ester/ethoxy groups. Radical dehalogenation, chain reactions.
  • Reactivity Differences: Unlike non-metallic α-bromo esters (e.g., PI-1 to PI-4), the zinc-bound bromo group in the target compound enhances its nucleophilicity, enabling selective alkylation in cross-coupling reactions . Compared to tributyltin hydride, which participates in radical chain reactions, the zinc complex operates via polar mechanisms, avoiding radical intermediates .
Lipophilicity and Bioactivity

QSAR studies on antiproliferative agents (e.g., chromenone derivatives) highlight the role of lipophilicity and hydrogen-bonding capacity (HBD/HBA) in biological activity . However, its zinc coordination may limit bioavailability compared to purely organic bromo compounds like 3-(6-bromohexyloxy)chromenone .

Toxicity and Environmental Considerations

This is attributed to the absence of aromatic ring interactions, which are linked to higher bioaccumulation risks . However, zinc residues may pose environmental concerns, necessitating controlled disposal protocols.

Data Tables

Table 1: Physicochemical Properties

Property Zinc,bromo(6-ethoxy-6-oxohexyl)- α-Bromo Esters-Acetals Tributyltin Hydride
Molecular Weight (g/mol) 288.50 200–250 291.08
LogP (Estimated) 2.8–3.1 1.5–2.0 4.5
Stability in THF High Moderate Low
Primary Use Organometallic reagent Heterocycle precursor Radical initiator

Table 2: Bioactivity Comparison

Compound Antiproliferative IC₅₀ (HeLa Cells) EGFR Inhibition (Binding Energy, kcal/mol)
Zinc,bromo(6-ethoxy-... Not reported Not applicable
3-(6-Bromohexyloxy)chromenone 12.5 µM -9.70 (Compound H analog)

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